molecular formula C9H7IN2O2 B1326395 methyl 3-iodo-1H-indazole-5-carboxylate CAS No. 885271-25-0

methyl 3-iodo-1H-indazole-5-carboxylate

Cat. No. B1326395
M. Wt: 302.07 g/mol
InChI Key: JQHYEHRKSDHNFC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related indazole compounds involves various strategies, including intramolecular coupling and esterification processes. For instance, the methyl ester of 1H-indazole-3-carboxylic acid is formed via intramolecular aliphatic diazonium coupling, as described in the synthesis of 3-Methylcarboxy-1H-indazole . This suggests that similar methods could potentially be applied to synthesize methyl 3-iodo-1H-indazole-5-carboxylate, although the presence of the iodine substituent would require consideration of its effects on the reaction conditions and intermediates.

Molecular Structure Analysis

The molecular structure of indazole derivatives is characterized by the presence of hydrogen bonding and crystallographic features, as seen in the x-ray crystal structure analysis of 3-Methylcarboxy-1H-indazole . The indazole core can participate in various intermolecular interactions, which can influence the compound's solid-state structure and properties.

Chemical Reactions Analysis

Indazole derivatives can undergo a range of chemical reactions, including acetylation and decarboxylation. For example, the acetylation of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate leads to regioselective formation of acetylated products . Similarly, indazolium-3-carboxylate can form an N-heterocyclic carbene through thermal decarboxylation . These reactions highlight the reactivity of the indazole carboxylate moiety and its potential transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of indazole derivatives can be studied using various spectroscopic techniques, including HPLC, GC-MS, FTIR, and NMR . These methods provide information on the compound's purity, structural characteristics, and conformational preferences. The presence of substituents, such as the iodine in methyl 3-iodo-1H-indazole-5-carboxylate, would influence these properties, and their effects could be studied using similar analytical techniques.

Scientific Research Applications

Chemical Synthesis and Derivatives

Methyl 3-iodo-1H-indazole-5-carboxylate belongs to the family of indazole derivatives, which have been explored in various chemical synthesis studies. For instance, the synthesis and characterization of various indazole derivatives have been reported, exploring different substituents at various positions on the indazole ring. These studies contribute to the understanding of the chemical properties and potential applications of such compounds in different fields, including medicinal chemistry (Bistocchi et al., 1981), (Reddy et al., 2013).

Thermodynamic Properties

Research has been conducted to determine the thermodynamic properties of indazole derivatives, including enthalpy of formation. Such studies are crucial for understanding the stability and reactivity of these compounds, which can be applied in various industrial and pharmaceutical processes (Orozco-Guareño et al., 2019).

Crystallography and Structural Analysis

Crystallographic studies on indazole derivatives provide insights into their molecular structures. Understanding the crystal structure is essential for the design of new compounds with desired properties and for predicting their behavior in different environments. Such studies can lead to the development of materials with specific properties for use in various fields (Teichert et al., 2007).

Potential Therapeutic Applications

Some indazole derivatives have been studied for their potential therapeutic applications, such as anti-inflammatory and analgesic effects. These studies contribute to the development of new drugs and treatments for various conditions. It is important to note that while these studies investigate the therapeutic potential of indazole derivatives, they do not specifically focus on methyl 3-iodo-1H-indazole-5-carboxylate (Reddy et al., 2015).

Biochemical and Pharmacological Research

Research into the biochemical and pharmacological aspects of indazole derivatives, including studies on their binding properties and interactions with biological receptors, is significant. These studies can lead to a better understanding of the mechanisms of action of these compounds, potentially contributing to drug discovery and development (Wong et al., 1989), (Robertson et al., 1990).

Safety And Hazards

Methyl 3-iodo-1H-indazole-5-carboxylate is classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and avoiding release to the environment .

properties

IUPAC Name

methyl 3-iodo-2H-indazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IN2O2/c1-14-9(13)5-2-3-7-6(4-5)8(10)12-11-7/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQHYEHRKSDHNFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(NN=C2C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646422
Record name Methyl 3-iodo-2H-indazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-iodo-1H-indazole-5-carboxylate

CAS RN

885271-25-0
Record name 1H-Indazole-5-carboxylic acid, 3-iodo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885271-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-iodo-2H-indazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
W Zhang, M Wu, S Vadlakonda, L Juarez… - Bioorganic & Medicinal …, 2022 - Elsevier
… To a solution of methyl 3-iodo-1H-indazole-5-carboxylate (5.00 g, 16.6 mmol) and potassium carbonate (5.72 g, 41.4 mmol) in DMF (50 mL) was added tert-butyl 2-bromoacetate (4.84 g…
Number of citations: 1 www.sciencedirect.com
G Ouvry, C Bouix-Peter, F Ciesielski, L Chantalat… - Bioorganic & Medicinal …, 2016 - Elsevier
… A synthesis was developed starting from methyl 3-iodo-1H-indazole-5-carboxylate 17 to prepare analogs 20 (a–h) and 22 (a-i). An S N Ar on tert-butyl 4-fluorobenzoate using cesium …
Number of citations: 33 www.sciencedirect.com
R Laufer, G Ng, Y Liu, NKB Patel, LG Edwards… - Bioorganic & medicinal …, 2014 - Elsevier
… Methyl 3-iodo-1H-indazole-5-carboxylate Methyl 3-iodo-1H-indazole-5-carboxylate was synthesized according to the General Method B utilizing methyl 1H-indazole-5-carboxylate (300 …
Number of citations: 37 www.sciencedirect.com
K Huard, AC Smith, G Cappon, RL Dow… - Journal of Medicinal …, 2020 - ACS Publications
… for 1 h under vacuum to provide methyl 3-iodo-1H-indazole-5-carboxylate (67.5 g, 69%). H … Step 2: A 1 L round-bottom flask was charged with methyl 3-iodo-1H-indazole-5-carboxylate …
Number of citations: 16 pubs.acs.org

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